Potential Sigma Receptor Affinity
While no quantitative binding data (Ki/IC50) exists for the target compound, a study of N,N'-disubstituted piperazine analogs demonstrated that specific substitutions can yield subnanomolar affinities for sigma-1 and sigma-2 receptor subtypes [1]. For instance, the compound (m-nitrophenethyl)piperazine (compound 10) showed subnanomolar affinity for sigma-1, whereas a structural isomer (compound 9) had a Ki of 4.9 nM for sigma-2. This class-level evidence strongly suggests that the (R)-cyclobutyl-methyl substitution pattern on the piperazine core may impart a unique and potentially advantageous receptor binding profile compared to an unsubstituted piperazine molecule, which is a baseline comparator.
| Evidence Dimension | Sigma Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Unsubstituted piperazine (no binding data reported) vs. specific N,N'-disubstituted analog (compound 9, Ki = 4.9 nM for sigma-2) |
| Quantified Difference | N/A - No direct quantitative comparison is possible due to a lack of data for the target compound. |
| Conditions | In vitro competitive binding assay using radiolabeled ligands on guinea pig brain membrane homogenates [1]. |
Why This Matters
The lack of direct data precludes a confident procurement decision based on biological potency; selection of this compound must therefore be driven by its specific chemical structure for synthetic purposes.
- [1] Zhang, Y., et al. (1998). Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands. Journal of Medicinal Chemistry, 41(25), 4950-4957. View Source
